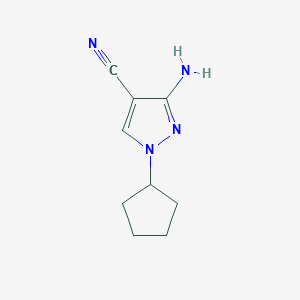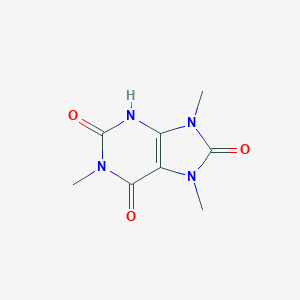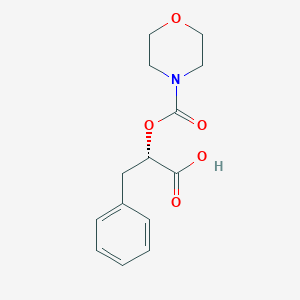
O-(N-Morpholinocarbonyl)-3-phenyllactic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(N-Morpholinocarbonyl)-3-phenyllactic acid (NMLA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. NMLA is a derivative of phenylalanine, an essential amino acid, and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of O-(N-Morpholinocarbonyl)-3-phenyllactic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation. O-(N-Morpholinocarbonyl)-3-phenyllactic acid has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. O-(N-Morpholinocarbonyl)-3-phenyllactic acid has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been found to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-(N-Morpholinocarbonyl)-3-phenyllactic acid in lab experiments is its ability to inhibit the activity of specific enzymes and receptors, making it a useful tool for studying their functions. However, one limitation is the potential toxicity of O-(N-Morpholinocarbonyl)-3-phenyllactic acid, which can limit its use in certain experiments.
Orientations Futures
For the study of O-(N-Morpholinocarbonyl)-3-phenyllactic acid include investigating its potential use in the treatment of neurological disorders and the development of novel derivatives with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of O-(N-Morpholinocarbonyl)-3-phenyllactic acid involves the reaction of phenylalanine with N-morpholinocarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure O-(N-Morpholinocarbonyl)-3-phenyllactic acid.
Applications De Recherche Scientifique
O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. In addition, O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
114343-31-6 |
|---|---|
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(2S)-2-(morpholine-4-carbonyloxy)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12(10-11-4-2-1-3-5-11)20-14(18)15-6-8-19-9-7-15/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 |
Clé InChI |
RXSSENVGBNPHJJ-LBPRGKRZSA-N |
SMILES isomérique |
C1COCCN1C(=O)O[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES |
C1COCCN1C(=O)OC(CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1COCCN1C(=O)OC(CC2=CC=CC=C2)C(=O)O |
Synonymes |
MCPL O-(N-morpholinocarbonyl)-3-phenyllactic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



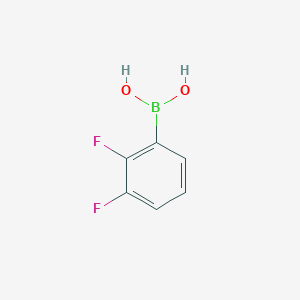
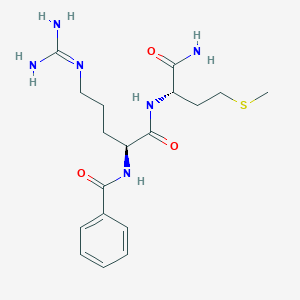
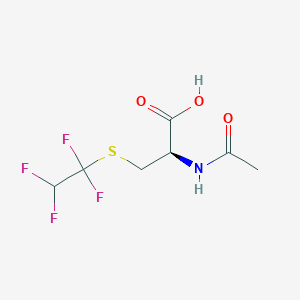


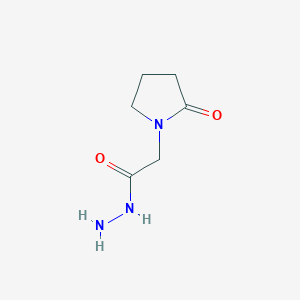
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
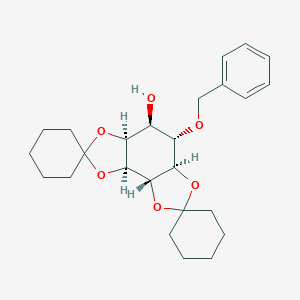
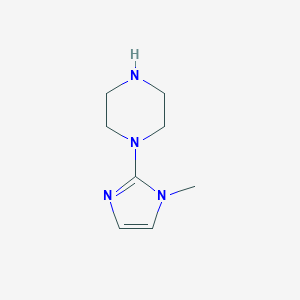
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)

